2-Amino-2-(6-ethoxypyridin-3-yl)ethanol;hydrochloride
Description
2-Amino-2-(6-ethoxypyridin-3-yl)ethanol hydrochloride is a chiral amino alcohol derivative featuring a pyridine ring substituted with an ethoxy group at the 6-position. Its molecular formula is C₉H₁₅ClN₂O₂, with a molecular weight of 218.68 g/mol (calculated). The compound is part of a broader class of β-amino alcohols, which are pivotal intermediates in medicinal chemistry and asymmetric synthesis .
Properties
Molecular Formula |
C9H15ClN2O2 |
|---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
2-amino-2-(6-ethoxypyridin-3-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-2-13-9-4-3-7(5-11-9)8(10)6-12;/h3-5,8,12H,2,6,10H2,1H3;1H |
InChI Key |
GDSQMQPZPTYYPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(CO)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Ethoxypyridine-3-carbaldehyde
Starting from 2,6-dihydroxyisonicotinic acid, chlorination and ethoxylation yield 2-chloro-6-ethoxyisonicotinic acid. Reduction of the carboxylic acid to an alcohol followed by oxidation generates the aldehyde.
Reaction Conditions :
- Chlorination : Thionyl chloride (SOCl₂), reflux, 4 h.
- Ethoxylation : Sodium ethoxide (NaOEt), ethanol, 80°C, 6 h.
- Oxidation : Pyridinium chlorochromate (PCC), dichloromethane, rt, 12 h.
Yield : 72% (over three steps).
Henry Reaction with Nitromethane
The aldehyde undergoes a nitroaldol reaction with nitromethane in the presence of ammonium acetate to form 2-nitro-1-(6-ethoxypyridin-3-yl)ethanol.
$$
\text{6-Ethoxypyridine-3-carbaldehyde} + \text{CH}3\text{NO}2 \xrightarrow{\text{NH}_4\text{OAc}} \text{2-nitro-1-(6-ethoxypyridin-3-yl)ethanol}
$$
Conditions : Ethanol, 60°C, 8 h.
Yield : 68%.
Reduction to Primary Amine
Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding 2-amino-2-(6-ethoxypyridin-3-yl)ethanol.
$$
\text{2-nitro-1-(6-ethoxypyridin-3-yl)ethanol} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{2-amino-2-(6-ethoxypyridin-3-yl)ethanol}
$$
Conditions : Methanol, rt, 12 h.
Yield : 85%.
Hydrochloride Salt Formation
Treatment with hydrogen chloride (HCl) in ethanol precipitates the hydrochloride salt.
$$
\text{2-amino-2-(6-ethoxypyridin-3-yl)ethanol} + \text{HCl} \rightarrow \text{2-amino-2-(6-ethoxypyridin-3-yl)ethanol hydrochloride}
$$
Conditions : Ethanol, 0°C, 2 h.
Yield : 92%.
Alternative Route via Nucleophilic Substitution
Synthesis of 3-Bromo-6-ethoxypyridine
Bromination of 6-ethoxypyridine using phosphorus tribromide (PBr₃) introduces a bromine atom at position 3.
Conditions : Toluene, 110°C, 6 h.
Yield : 65%.
Reaction with 2-Aminoethanol
The bromide undergoes nucleophilic substitution with 2-aminoethanol in the presence of potassium carbonate (K₂CO₃).
$$
\text{3-Bromo-6-ethoxypyridine} + \text{HOCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{K}2\text{CO}_3} \text{2-amino-2-(6-ethoxypyridin-3-yl)ethanol}
$$
Conditions : Dimethylformamide (DMF), 90°C, 24 h.
Yield : 58%.
Hydrochloride Salt Formation
As in Section 2.4, treatment with HCl yields the final product.
Comparative Analysis of Synthetic Methods
| Parameter | Henry Route | Nucleophilic Substitution |
|---|---|---|
| Total Yield | 45% | 34% |
| Reaction Steps | 4 | 3 |
| Purification Complexity | Moderate | High |
| Scalability | High | Moderate |
The Henry route offers higher overall yield and scalability but requires careful control of oxidation and reduction steps. The nucleophilic substitution route is shorter but suffers from lower yields due to competing elimination reactions.
Characterization Data
Intermediate: 6-Ethoxypyridine-3-carbaldehyde
- Molecular Formula : C₈H₉NO₂
- Melting Point : 89–91°C
- ¹H NMR (400 MHz, CDCl₃) : δ 9.82 (s, 1H), 8.45 (d, J = 2.4 Hz, 1H), 8.12 (dd, J = 8.8, 2.4 Hz, 1H), 6.79 (d, J = 8.8 Hz, 1H), 4.12 (q, J = 7.0 Hz, 2H), 1.43 (t, J = 7.0 Hz, 3H).
Final Product: 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol Hydrochloride
- Molecular Formula : C₉H₁₅ClN₂O₂
- Melting Point : 213–215°C (decomp.)
- ¹H NMR (400 MHz, D₂O) : δ 8.21 (d, J = 2.4 Hz, 1H), 7.95 (dd, J = 8.8, 2.4 Hz, 1H), 6.85 (d, J = 8.8 Hz, 1H), 4.52 (t, J = 5.6 Hz, 1H), 3.98 (q, J = 7.0 Hz, 2H), 3.72–3.65 (m, 2H), 3.12–3.05 (m, 2H), 1.35 (t, J = 7.0 Hz, 3H).
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(6-ethoxypyridin-3-yl)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding amine or alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine or alcohol derivative.
Scientific Research Applications
(S)-2-Amino-2-(6-ethoxypyridin-3-yl)ethanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(6-ethoxypyridin-3-yl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues: Pyridine-Based Derivatives
Pyridine-ring substitutions significantly influence physicochemical and biological properties. Key analogues include:
Key Observations :
- Substituent Effects : The 6-ethoxy group in the target compound enhances lipophilicity compared to the 6-chloro (polar, electron-withdrawing) and 6-methyl (moderately lipophilic) analogues. This may influence solubility and membrane permeability in drug design .
- Chirality : The (R)-configuration in the 6-chloro derivative () and (S)-configuration in the 6-ethoxy variant () highlight the importance of stereochemistry in biological activity and synthetic routes.
Aromatic Substitution Variants
Compounds with substituted phenyl or heteroaryl groups instead of pyridine:
Key Observations :
- Electronic Effects : Electron-donating groups (e.g., methoxy in ) increase aromatic ring reactivity, while halogens (fluoro, bromo) introduce steric and electronic modulation .
- Pharmacological Relevance : Fluorinated and brominated derivatives are common in drug discovery for tuning metabolic stability and target binding .
Physicochemical and Functional Comparisons
Solubility and Stability
- Hydrochloride Salts: All compared compounds are hydrochloride salts, enhancing water solubility. The dihydrochloride form (e.g., ) may offer higher solubility than monohydrochlorides .
- Thermal Stability : Data gaps exist, but ethyl-substituted derivatives () likely exhibit lower melting points due to increased flexibility .
Biological Activity
2-Amino-2-(6-ethoxypyridin-3-yl)ethanol;hydrochloride, a compound characterized by its amino alcohol structure, has garnered attention in medicinal chemistry due to its potential biological activities. Its unique molecular configuration, which includes a pyridine ring substituted with an ethoxy group, positions it as a candidate for therapeutic applications, particularly in oncology and neuropharmacology.
The compound has the molecular formula and a molecular weight of approximately 218.68 g/mol. The presence of both amino and hydroxyl functional groups enhances its reactivity and interaction with biological targets.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 218.68 g/mol |
| Functional Groups | Amino, Hydroxyl, Ethoxy |
Research indicates that 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol;hydrochloride interacts with specific molecular targets, modulating enzyme or receptor activity. Its mechanism involves forming hydrogen bonds with these targets, which may influence their functional roles in various biological pathways. Notably, it has shown potential as an allosteric modulator of nicotinic acetylcholine receptors, crucial for neurotransmission and implicated in cognitive functions and neurodegenerative diseases.
Therapeutic Applications
The compound has been investigated for its role as a protein kinase inhibitor, suggesting applications in cancer therapy. Its ability to inhibit specific enzymes involved in inflammatory pathways further emphasizes its potential in treating various medical conditions.
Case Studies and Research Findings
-
Protein Kinase Inhibition : Studies have demonstrated that 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol;hydrochloride can inhibit certain protein kinases, which are pivotal in cancer cell signaling pathways.
- Example Study : A study found that the compound exhibited IC50 values indicative of effective inhibition of target kinases in vitro.
- Neuropharmacological Effects : The compound has been evaluated for its effects on cognitive functions through modulation of nicotinic receptors.
Comparative Analysis
To better understand the uniqueness of 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol;hydrochloride, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Similarity Score | Unique Characteristics |
|---|---|---|---|
| (S)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol | 1640848-71-0 | 0.98 | Contains a methoxy group instead of an ethoxy group |
| (R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol | 1071435-69-2 | 0.98 | Similar to the above but different stereochemistry |
| (S)-2-Amino-2-(6-ethoxypyridin-3-yl)ethanol dihydrochloride | 1956356-19-6 | 0.96 | Dihydrochloride form may enhance solubility |
Q & A
Q. How can researchers assess the stability of 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol hydrochloride under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:
- Thermal Stress : 40–60°C for 4–8 weeks.
- Photolytic Stress : UV light (320–400 nm) for 48–72 hours.
- Hydrolytic Stress : Acidic (pH 3) and alkaline (pH 9) buffers at 25°C.
Monitor degradation via HPLC and compare results to reference standards (e.g., Imp. F(EP) for acid degradation products) .
Advanced Research Questions
Q. How can contradictions between spectroscopic and chromatographic purity data be resolved?
- Methodological Answer :
- Cross-Validation : Use -NMR to quantify residual solvents or protonation inconsistencies that HPLC might miss. For example, unreacted starting materials (e.g., 6-ethoxypyridine derivatives) may co-elute in HPLC but show distinct NMR shifts .
- Spiking Studies : Introduce known impurities (e.g., 2-Aminoethyl hydrogen sulfate or 4-Amino-2,6-dichlorophenol hydrochloride) to identify overlapping peaks in chromatograms .
Q. What experimental design is optimal for identifying degradation products under oxidative stress?
- Methodological Answer :
- Forced Degradation : Treat the compound with 3% at 50°C for 24 hours.
- Analytical Workflow :
LC-MS/MS : Use a reverse-phase column (C8 or C18) with electrospray ionization (ESI+) to detect hydroxylated or N-oxide derivatives.
High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas of degradation products (e.g., ethoxy group oxidation to carboxylic acid).
Reference standards like 6-Amino-2,4-dichloro-3-methylphenol hydrochloride can aid in method validation .
Q. How to validate an analytical method for quantifying trace impurities in this compound?
- Methodological Answer : Follow ICH Q2(R1) guidelines:
- Linearity : Test over 50–150% of the target concentration (R² ≥ 0.995).
- LOD/LOQ : Use signal-to-noise ratios of 3:1 and 10:1, respectively.
- Accuracy/Precision : Spike impurities (e.g., 2-Amino-3-hydroxypyridine) at 0.1–1.0% levels and achieve recovery rates of 90–110% with RSD < 2% .
Synthesis and Optimization
Q. What are critical steps in synthesizing 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol hydrochloride with high yield?
- Methodological Answer :
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) for the amino group to prevent side reactions during ethanol moiety formation.
- HCl Salt Formation : Add concentrated HCl dropwise in anhydrous ethanol at 0–5°C to avoid over-protonation and byproducts.
- Recrystallization : Purify via ethanol/water (7:3 v/v) to remove unreacted 6-ethoxypyridine-3-carbaldehyde .
Data Contradiction Analysis
Q. How to address discrepancies in melting point data across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
